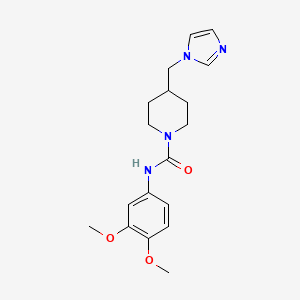

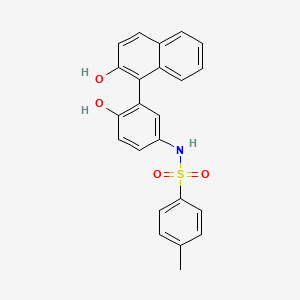

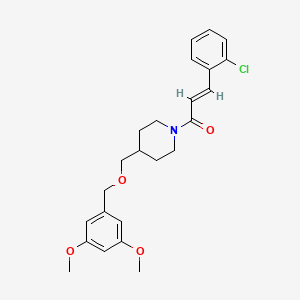

N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide” is a chemical compound . It is also known as Ligand BDBM15410 and has been used in assays based upon displacement of a fluorescently labeled molecule, which binds specifically to the ATP-binding site of full-length human Hsp90 .

Molecular Structure Analysis

The molecular structure of “this compound” can be determined by one- and two-dimensional NMR and IR spectroscopy . For instance, a compound with a similar structure, Ethyl 5-(2-hydroxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, has been characterized by its IR spectrum .Applications De Recherche Scientifique

Photodynamic Therapy Application

One significant application of compounds related to N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide is in photodynamic therapy (PDT) for cancer treatment. The use of zinc phthalocyanine derivatives, which have been modified with benzenesulfonamide groups, has shown promise. These derivatives exhibit properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Agents

Derivatives of benzenesulfonamide have also been researched for their antibacterial properties. A study on synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides found these compounds to be potent antibacterial agents, with some also displaying moderate enzyme inhibition capabilities (Abbasi et al., 2015).

Catalysis in Chemical Reactions

Sulfonamide-substituted compounds have been utilized as catalysts in chemical reactions. For instance, sulfonamide-substituted iron phthalocyanine has shown remarkable stability under oxidative conditions and is effective in the oxidation of olefins, like cyclohexene and styrene (Işci et al., 2014).

Synthesis of Pharmaceuticals

N-Cyano-N-phenyl-p-methylbenzenesulfonamide is used as a reagent for the synthesis of various benzonitriles from aryl bromides, which are important in the production of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Structural and Electronic Property Analysis

Benzenesulfonamide derivatives have been the subject of extensive structural and electronic property analyses. Research on compounds like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide has involved detailed studies using techniques like X-ray single-crystal analysis and density functional theory calculations (Murthy et al., 2018).

Mécanisme D'action

Target of Action

The primary target of N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide is the protein Hsp90 . Hsp90 is a heat shock protein that plays a crucial role in maintaining cellular homeostasis. It is involved in protein folding, degradation, and signal transduction .

Mode of Action

this compound interacts with its target, Hsp90, by binding to the ATP-binding site of the protein . This interaction inhibits the function of Hsp90, leading to the destabilization and degradation of proteins that require Hsp90 for proper folding .

Biochemical Pathways

The inhibition of Hsp90 affects multiple biochemical pathways. As Hsp90 is involved in the folding and stabilization of many proteins, its inhibition can lead to the degradation of these proteins. This can affect pathways such as signal transduction, cell cycle control, and immune responses .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of Hsp90. This can lead to the destabilization and degradation of Hsp90 client proteins, potentially affecting cellular processes such as cell growth and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the compound’s stability and its interaction with Hsp90

Analyse Biochimique

Biochemical Properties

The compound N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide has been found to interact with the ATP-binding site of full-length human Hsp90 . This interaction suggests that the compound may have a role in modulating the activity of this protein.

Cellular Effects

In cellular assays, this compound has been shown to influence the function of Hsp90 . Hsp90 is a chaperone protein that plays a key role in regulating the stability and function of many client proteins, including kinases and transcription factors. Therefore, modulation of Hsp90 activity by this compound could potentially influence a wide range of cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound appears to involve binding to the ATP-binding site of Hsp90 . This binding could potentially inhibit the ATPase activity of Hsp90, thereby affecting its chaperone function.

Propriétés

IUPAC Name |

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-15-6-10-18(11-7-15)29(27,28)24-17-9-13-21(25)20(14-17)23-19-5-3-2-4-16(19)8-12-22(23)26/h2-14,24-26H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZNNKFDPOPYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2961047.png)

![N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2961051.png)

![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2961054.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)

![2,4-Dimethyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2961057.png)

![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961060.png)